molecular formula C6H4N4O B13209305 [1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde

[1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde

Cat. No.: B13209305
M. Wt: 148.12 g/mol
InChI Key: GWVYHAOPVNDUBE-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde is a heterocyclic compound that contains both triazole and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of nitrogen atoms in the ring structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and mechanochemical methods are preferred due to their efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1,2,4]Triazolo[1,5-a]pyridine
  • [1,2,4]Triazolo[4,3-a]pyrazine
  • [1,2,4]Triazolo[1,5-c]pyrimidine

Uniqueness

[1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde is unique due to its specific ring structure and the presence of an aldehyde group, which imparts distinct reactivity and biological activity.

Properties

Molecular Formula

C6H4N4O

Molecular Weight

148.12 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrazine-8-carbaldehyde

InChI

InChI=1S/C6H4N4O/c11-3-5-6-8-4-9-10(6)2-1-7-5/h1-4H

InChI Key

GWVYHAOPVNDUBE-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=N2)C(=N1)C=O

Origin of Product

United States

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